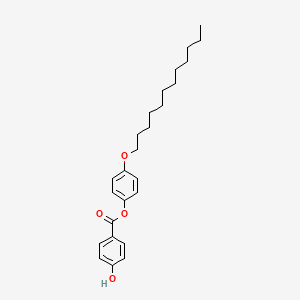![molecular formula C6H8O3 B14261093 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol CAS No. 261919-41-9](/img/structure/B14261093.png)
4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields, including organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of epoxidation reactions, where dienones are converted into the desired tricyclic structure through the action of epoxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing catalysts to enhance yield and efficiency. The use of montmorillonite K10 in dichloromethane at room temperature has been reported as an effective method for converting acetals and ketals into the corresponding carbonyl compounds .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers and advanced materials due to its stability and unique structure
Mecanismo De Acción
The mechanism by which 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target molecules. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Isoascaridol: Shares a similar tricyclic structure but differs in functional groups.
1,23,4-Diepoxy-p-menthane: Another tricyclic compound with distinct reactivity.
trans-Ascaridol: A stereoisomer with different spatial arrangement of atoms.
Uniqueness: 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol stands out due to its specific tricyclic configuration and the presence of hydroxyl groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
261919-41-9 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4,8-dioxatricyclo[5.1.0.03,5]octan-2-ol |
InChI |
InChI=1S/C6H8O3/c7-4-5-2(8-5)1-3-6(4)9-3/h2-7H,1H2 |
Clave InChI |
JMRWEEWKQSCNPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(O2)C(C3C1O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
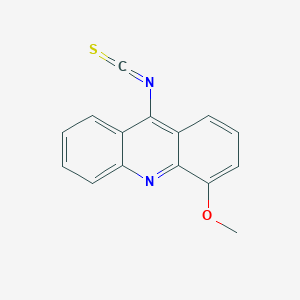
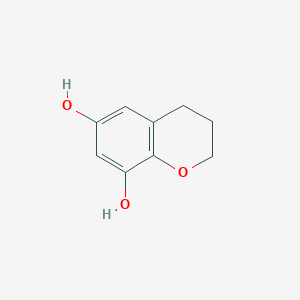
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
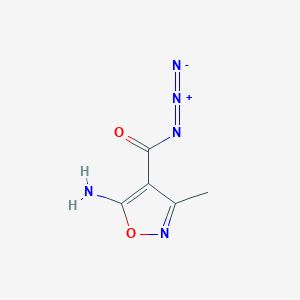
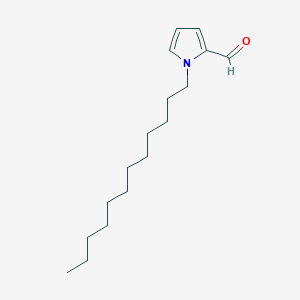
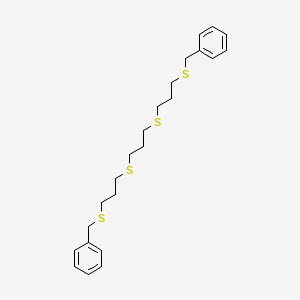


![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
